molecular formula C12H15NO4 B8665500 ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B8665500
M. Wt: 237.25 g/mol
InChI Key: SSDXEBGMPGCZKR-UHFFFAOYSA-N
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Description

ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a quinoline derivative known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine with 1,4-dichlorobutane, followed by subsequent steps to introduce the hydroxyl and carboxylic acid ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as selective crystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl groups, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or interfere with the replication of pathogens, thereby exerting its antimicrobial and antiviral effects .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6,9,14H,2-5H2,1H3,(H,13,15)

InChI Key

SSDXEBGMPGCZKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(CCC2)O

Origin of Product

United States

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